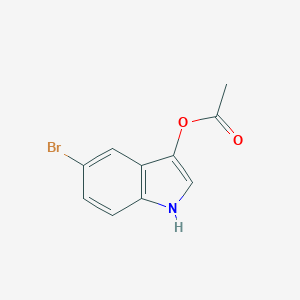

5-Bromo-1H-indol-3-yl acetate

Description

Properties

IUPAC Name |

(5-bromo-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTGECHXNQBTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066192 | |

| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-14-1 | |

| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindoxyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017357141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOINDOXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBY7EQC6N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 5-Bromo-1H-indol-3-yl Acetate with Esterases

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-3-yl acetate is a synthetic chromogenic substrate widely utilized for the detection and characterization of esterase activity. Esterases (EC 3.1.1.x) are a broad class of hydrolytic enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological processes, including drug metabolism and neurotransmission. The use of chromogenic substrates like this compound provides a convenient and sensitive method for monitoring esterase activity in both qualitative and quantitative assays. This technical guide delves into the core mechanism of action, summarizes available quantitative data, provides detailed experimental protocols, and visualizes the key pathways and workflows.

Core Mechanism of Action

The detection of esterase activity using this compound is a two-step enzymatic and chemical process. The fundamental principle lies in the enzymatic hydrolysis of the substrate, which releases an unstable intermediate that subsequently undergoes a rapid, non-enzymatic oxidative dimerization to produce a colored, insoluble product.

Step 1: Enzymatic Hydrolysis

Esterases catalyze the hydrolysis of the ester bond in this compound. This reaction yields acetate and the unstable intermediate, 5-bromoindoxyl. The active site of carboxylesterases, a major family of esterases, typically contains a catalytic triad of serine, histidine, and a glutamate or aspartate residue. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate.

Step 2: Oxidative Dimerization

The liberated 5-bromoindoxyl is highly reactive and, in the presence of an oxidizing agent (typically molecular oxygen from the air), undergoes spontaneous oxidative dimerization. This reaction results in the formation of 5,5'-dibromoindigo, a water-insoluble, intensely blue-colored precipitate. The formation of this colored product allows for the visual or spectrophotometric quantification of esterase activity.

Quantitative Data

While this compound is widely used for the histochemical localization of esterase activity, detailed kinetic parameters for its interaction with specific esterases are not extensively reported in the literature. Most quantitative studies on esterases tend to utilize other substrates like p-nitrophenyl acetate due to the soluble nature of its product. However, the principles of Michaelis-Menten kinetics apply. The key parameters are:

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.

-

Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

-

kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

No specific Km, Vmax, or kcat values for the interaction of this compound with specific esterases were found in the reviewed literature. Researchers typically determine these parameters experimentally for their specific enzyme and conditions.

Table 1: Physicochemical Properties of 5,5'-dibromoindigo

| Property | Value | Reference |

| Absorption Maximum (λmax) | 623 nm | [1] |

| Solvent for λmax determination | DMSO:H2O (50:50 v/v) | [1] |

Experimental Protocols

The following are generalized protocols for the qualitative and quantitative assessment of esterase activity using this compound. It is crucial to optimize these protocols for the specific esterase and experimental conditions.

Qualitative Histochemical Staining for Esterase Activity

This method is used to visualize the localization of esterase activity in tissue sections or cells.

Materials:

-

This compound

-

Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Fixative (e.g., cold formalin)

-

Microscope slides with tissue sections or cultured cells

-

Incubation chamber

Procedure:

-

Fixation: Fix the tissue sections or cells according to standard protocols to preserve morphology and enzyme activity.

-

Substrate Solution Preparation: Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL). Just before use, dilute the stock solution in the phosphate buffer to a final concentration of 0.1-1 mg/mL.

-

Incubation: Cover the fixed samples with the substrate solution and incubate in a humidified chamber at 37°C. Incubation times can vary from 15 minutes to several hours, depending on the level of enzyme activity.

-

Washing: After incubation, wash the samples with phosphate buffer to remove excess substrate.

-

Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to visualize cell nuclei.

-

Mounting and Visualization: Mount the samples with an aqueous mounting medium and observe under a light microscope. Sites of esterase activity will be marked by the deposition of the blue 5,5'-dibromoindigo precipitate.

Quantitative Spectrophotometric Assay for Esterase Activity in Solution

This method is used to measure the rate of esterase activity in a purified enzyme preparation or cell lysate. Due to the insolubility of the final product, this assay requires careful optimization and may involve solubilizing the product or measuring the initial rate of a soluble intermediate. An alternative is to monitor the disappearance of the substrate. The following is a conceptual protocol that would require validation.

Materials:

-

This compound

-

DMSO

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified esterase or cell lysate

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture containing the reaction buffer and the enzyme sample.

-

Initiation of Reaction: To start the reaction, add a small volume of the substrate stock solution to the reaction mixture. The final substrate concentration should be varied to determine kinetic parameters.

-

Measurement: Immediately begin monitoring the increase in absorbance at the λmax of 5,5'-dibromoindigo (approximately 623 nm in a DMSO/water mixture) over time.[1] Alternatively, if the intermediate 5-bromoindoxyl has a distinct and measurable absorbance before significant precipitation of the final product, its formation can be monitored.

-

Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. To convert the change in absorbance per minute to the rate of product formation (in moles per minute), the molar extinction coefficient (ε) of 5,5'-dibromoindigo in the specific assay buffer is required. This value may need to be determined experimentally.

Rate (mol/min) = (ΔAbs/min) / (ε * l)

where:

-

ΔAbs/min is the change in absorbance per minute

-

ε is the molar extinction coefficient (M-1cm-1)

-

l is the path length of the cuvette (cm)

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic hydrolysis of this compound by esterase.

Caption: Workflow for qualitative and quantitative esterase assays.

Conclusion

This compound serves as a valuable tool for the detection of esterase activity, particularly for in situ localization. The clear, two-step mechanism involving enzymatic hydrolysis followed by oxidative dimerization provides a robust method for generating a colored signal. While detailed quantitative kinetic data in the public domain is sparse, the principles and general protocols outlined in this guide provide a solid foundation for researchers to design and implement their own assays. Further characterization of the kinetic parameters of this substrate with a wider range of purified esterases would be a valuable contribution to the field, enhancing its utility in quantitative biochemical and pharmacological studies.

References

Solubility Profile of 5-Bromo-1H-indol-3-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1H-indol-3-yl acetate, a chromogenic substrate frequently utilized in various biochemical assays. Understanding the solubility characteristics of this compound is critical for its effective application in experimental settings, ensuring accurate and reproducible results. This document outlines its physicochemical properties, offers insights into its solubility in different solvents based on related compounds, details a standard experimental protocol for solubility determination, and illustrates its application in a typical enzymatic assay workflow.

Physicochemical Properties

This compound is a white to yellow powder or crystalline solid. Key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Melting Point | 130-132 °C[1] |

| Appearance | White to Yellow Powder or crystals[1] |

Solubility Data

To provide a reasonable estimation of its solubility behavior, the following table presents experimental data for the closely related compound, Indole-3-acetic acid. It is important to note that the bromo- and acetate- substitutions on this compound will influence its solubility profile compared to the parent compound. Generally, the addition of a bromine atom may slightly decrease solubility in polar solvents and increase it in non-polar organic solvents.

Table 1: Experimental Solubility of Indole-3-acetic Acid in Various Solvents

| Solvent | Temperature (K) | Molar Solubility (mol/L) |

| Methanol | 298.15 | 3.0 x 10⁻¹ |

| Ethanol | 298.15 | 2.5 x 10⁻¹ |

| Acetone | 298.15 | 4.5 x 10⁻¹ |

| Ethyl Acetate | 298.15 | 5.0 x 10⁻¹ |

| Chloroform | 298.15 | 1.0 x 10⁻² |

| Water | 298.15 | 2.4 x 10⁻³ |

Note: This data is for Indole-3-acetic acid and should be used as an estimation of the relative solubility of this compound in different solvent types.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass flask. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the flask in a constant temperature shaker bath. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant is then centrifuged at a high speed.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter. The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).

Application in Enzymatic Assays

This compound is a chromogenic substrate. In the presence of certain enzymes, such as esterases, the acetate group is cleaved. This enzymatic reaction leads to the formation of 5-bromo-indoxyl, which upon oxidation, dimerizes to form a blue, insoluble precipitate. The intensity of the color produced is proportional to the enzyme activity.

Below is a diagram illustrating the typical workflow for using a chromogenic substrate like this compound in an enzymatic assay.

References

5-Bromo-1H-indol-3-yl Acetate: A Chromogenic Substrate for Esterase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of esterase activity are fundamental in various fields of biological research and drug development. Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in numerous physiological processes, including neurotransmission, lipid metabolism, and detoxification. The development of sensitive and reliable assays for esterase activity is paramount for understanding enzyme function, screening for inhibitors, and elucidating drug metabolism pathways.

Chromogenic substrates have emerged as invaluable tools for enzyme assays, offering a straightforward and continuous method for monitoring enzymatic reactions. These substrates are colorless molecules that, upon enzymatic cleavage, release a chromophore, a colored compound that can be readily quantified using spectrophotometry. This guide provides a comprehensive overview of 5-Bromo-1H-indol-3-yl acetate, a chromogenic substrate specifically designed for the detection of esterase activity.

Core Concepts: The Chemistry of Detection

This compound, also known as 5-bromoindoxyl acetate, is a synthetic indolyl ester that serves as an effective substrate for a variety of esterases. The principle of the assay is based on a two-step reaction initiated by the enzymatic hydrolysis of the substrate.

-

Enzymatic Hydrolysis: In the presence of an esterase, this compound is hydrolyzed, cleaving the acetate group and releasing 5-bromoindoxyl. This initial product is unstable and colorless.

-

Oxidative Dimerization: The liberated 5-bromoindoxyl undergoes a rapid, non-enzymatic oxidation and dimerization in the presence of oxygen. This reaction results in the formation of 5,5'-dibromoindigo, a water-insoluble, intensely blue-purple compound.

The intensity of the blue-purple color produced is directly proportional to the amount of 5,5'-dibromoindigo formed, which in turn corresponds to the activity of the esterase in the sample.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the substrate and the final chromogenic product is essential for accurate and reproducible assay design.

| Property | This compound (Substrate) | 5,5'-Dibromoindigo (Product) |

| Synonyms | 5-Bromoindoxyl acetate | 5,5'-Dibromoindigotin |

| Molecular Formula | C₁₀H₈BrNO₂ | C₁₆H₈Br₂N₂O₂ |

| Molecular Weight | 254.08 g/mol | 420.06 g/mol |

| Appearance | White to off-white crystalline powder | Deep blue/purple crystalline powder |

| Melting Point | 133-136 °C | >300 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Insoluble in water; soluble in organic solvents (e.g., DMSO, chloroform) |

| Maximum Absorbance (λmax) | Not applicable (colorless) | ~604 nm (in Chloroform), ~623 nm (in DMSO:water) |

Reaction Mechanism and Workflow

The enzymatic detection of esterase activity using this compound follows a clear and defined pathway, from the initial enzymatic cleavage to the final colorimetric readout.

Experimental Protocols

The following protocols provide a general framework for conducting esterase activity assays using this compound. Optimization of specific parameters such as substrate concentration, enzyme concentration, and incubation time may be necessary depending on the specific esterase and experimental conditions.

Qualitative Plate Assay

This method is suitable for rapid screening of esterase activity in microbial colonies or tissue sections.

-

Prepare Agar Plates: Prepare standard microbiological agar plates.

-

Incorporate Substrate: After autoclaving and cooling the agar to approximately 50-60°C, add a solution of this compound (dissolved in a minimal amount of DMSO) to a final concentration of 40-100 µg/mL.

-

Pour Plates: Pour the agar into sterile petri dishes and allow to solidify.

-

Inoculate/Apply Sample: Inoculate the plates with microbial colonies or place tissue sections onto the agar surface.

-

Incubate: Incubate the plates under conditions optimal for the biological system being tested.

-

Observe: The development of a blue-purple color around the colonies or within the tissue indicates the presence of esterase activity.

Quantitative Spectrophotometric Assay

This method allows for the quantification of esterase activity in solution.

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Store protected from light at -20°C.

-

Assay Buffer: Prepare a suitable buffer, typically in the pH range of 7.0-8.0 (e.g., 50 mM Tris-HCl or phosphate buffer). The optimal pH should be determined empirically for the specific esterase.

-

Enzyme Solution: Prepare a dilution of the esterase-containing sample in the assay buffer. The appropriate dilution will depend on the enzyme activity.

-

-

Assay Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the enzyme solution.

-

Initiate Reaction: Add the substrate stock solution to the reaction mixture to achieve a final concentration typically in the range of 0.1-1 mM. The final concentration of DMSO in the reaction should be kept low (e.g., <5%) to minimize its effect on enzyme activity.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stopping the Reaction (Optional): The reaction can be stopped by adding a denaturing agent (e.g., SDS) or by rapidly changing the pH.

-

Solubilization of Product: Due to the insolubility of 5,5'-dibromoindigo, a solubilization step is necessary for spectrophotometric analysis. Add a sufficient volume of a suitable organic solvent, such as DMSO or chloroform, to dissolve the blue-purple precipitate.

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for 5,5'-dibromoindigo in the chosen solvent (approximately 604 nm in chloroform or 623 nm in a DMSO:water mixture).

-

-

Data Analysis:

-

Calculate the concentration of the product using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 5,5'-dibromoindigo in the specific solvent, b is the path length of the cuvette, and c is the concentration.

-

Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

Data Presentation

While specific kinetic data for the reaction of esterases with this compound is not widely available in the literature and is highly dependent on the specific enzyme and assay conditions, the following table provides a template for presenting such data once determined experimentally.

| Kinetic Parameter | Value | Units | Conditions |

| Michaelis Constant (Km) | TBD | mM | [Buffer], pH, Temperature |

| Maximum Velocity (Vmax) | TBD | µmol/min/mg protein | [Substrate] >> Km, [Buffer], pH, Temperature |

| Optimal pH | TBD | [Substrate], [Buffer], Temperature | |

| Optimal Temperature | TBD | °C | [Substrate], [Buffer], pH |

TBD: To be determined experimentally.

Logical Relationships in Assay Development

The successful implementation of an esterase assay using this compound requires careful consideration of several interconnected factors. The following diagram illustrates the logical relationships in the development and optimization of this assay.

Conclusion

This compound is a valuable chromogenic substrate for the detection and quantification of esterase activity. Its ability to produce a distinct and intensely colored final product upon enzymatic hydrolysis makes it a useful tool for a wide range of applications in research and development. By understanding the underlying chemical principles and carefully optimizing the experimental protocol, researchers can effectively employ this substrate to gain insights into esterase function and modulation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the successful implementation of esterase assays utilizing this compound.

A Technical Guide to the Historical Research Applications of 5-Bromo-1H-indol-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-3-yl acetate is an indole derivative that has found niche but significant applications in various research fields. Its utility primarily stems from its role as a chromogenic substrate for certain enzymes, particularly esterases. The enzymatic cleavage of the acetate group from the indole core at position 3 results in the formation of 5-bromo-1H-indol-3-ol. This product can then undergo oxidation to form a blue, insoluble dimer, 5,5'-dibromo-indigo. This distinct color change provides a visual endpoint for the detection of enzymatic activity. While not as ubiquitously employed as some other indolyl derivatives like X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), this compound has been a valuable tool in specific contexts, including histochemistry and microbiology. This guide provides an in-depth overview of its historical applications, experimental protocols, and the underlying biochemical principles.

Mechanism of Action: Enzymatic Hydrolysis and Indigo Formation

The primary application of this compound is as a chromogenic substrate for the detection of esterase activity. The process can be broken down into two key steps:

-

Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in this compound. This reaction releases the acetate group and forms 5-bromo-1H-indol-3-ol (5-bromoindoxyl). This intermediate is colorless and soluble.

-

Oxidative Dimerization: In the presence of an oxidizing agent, typically atmospheric oxygen, two molecules of the 5-bromoindoxyl intermediate undergo oxidative dimerization. This reaction results in the formation of the highly conjugated and intensely colored 5,5'-dibromo-indigo, which is an insoluble blue precipitate.

The localization of the blue precipitate at the site of enzymatic activity allows for the spatial identification of esterase-producing cells or tissues.

Caption: General workflow for the enzymatic detection using this compound.

Historical Applications in Research

The use of this compound has been documented in several areas of research, primarily for the detection and localization of esterase activity.

Histochemistry and Cytochemistry

One of the earliest and most significant applications of indolyl acetates, including the 5-bromo derivative, has been in the field of histochemistry for the in situ localization of non-specific esterases in tissues and cells. The insoluble nature of the final indigo dye provides precise localization of the enzyme activity within cellular compartments or specific cell types. This has been particularly useful in:

-

Identifying cell types: Differentiating cells based on their esterase content, for example, in hematopoietic tissues.

-

Studying cellular differentiation: Monitoring changes in esterase activity during developmental processes.

-

Pathology: Examining alterations in esterase patterns in diseased tissues.

Microbiology

In microbiology, this compound has been used as a component of selective and differential culture media. Its inclusion allows for the identification of microorganisms that produce specific esterases.

-

Detection of Lipolytic Microorganisms: Some lipases exhibit esterase activity and can hydrolyze this substrate. This has been applied to screen for lipase-producing bacteria and fungi.

-

Bacterial Identification: While less common than other chromogenic substrates, it has been explored for the differentiation of bacterial species based on their esterase profiles. For instance, it has been used in the characterization of Moraxella catarrhalis.

Enzyme Assays

Beyond qualitative localization, this compound can be used in quantitative spectrophotometric assays for esterase activity. By solubilizing the resulting indigo dye in an organic solvent, its concentration can be measured, providing a quantitative measure of enzyme activity.

Quantitative Data Summary

Quantitative data regarding the use of this compound is often specific to the enzyme and experimental conditions. Below is a table summarizing key properties of the substrate and its product.

| Parameter | Value | Notes |

| Substrate | This compound | |

| Molecular Formula | C₁₀H₈BrNO₂ | |

| Molecular Weight | 254.08 g/mol | |

| Appearance | Off-white to pale yellow powder | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Sparingly soluble in water. |

| Product | 5,5'-Dibromo-indigo | |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ | |

| Molecular Weight | 420.06 g/mol | |

| Appearance | Blue solid | |

| Maximum Absorption (λmax) | ~615 nm (in organic solvents) | The exact wavelength can vary depending on the solvent. |

Detailed Experimental Protocols

The following are representative protocols for the use of this compound in common research applications.

Protocol for Histochemical Staining of Esterases in Tissue Sections

This protocol provides a general framework for the in situ localization of esterase activity.

Materials:

-

Fresh or frozen tissue sections

-

Fixative (e.g., cold acetone or formalin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Substrate solution:

-

This compound stock solution (10 mg/mL in Dimethylformamide (DMF))

-

Incubation buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Tissue Preparation:

-

Cut fresh frozen tissue sections at 5-10 µm thickness and mount on microscope slides.

-

Air dry the sections for 10-20 minutes.

-

-

Fixation:

-

Fix the sections in cold acetone for 5-10 minutes at -20°C.

-

Rinse the slides thoroughly with cold PBS.

-

-

Staining:

-

Prepare the staining solution by adding 0.1 mL of the this compound stock solution to 10 mL of the incubation buffer. Mix well.

-

Cover the tissue sections with the staining solution.

-

Incubate at 37°C for 30-60 minutes, or until the desired intensity of blue color develops. Monitor the color development under a microscope.

-

-

Washing and Counterstaining (Optional):

-

Rinse the slides with PBS to stop the reaction.

-

If desired, counterstain with a suitable nuclear stain like Nuclear Fast Red.

-

-

Mounting:

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

-

Observation:

-

Examine the slides under a light microscope. Sites of esterase activity will appear as a blue precipitate.

-

Caption: Workflow for histochemical staining of esterases.

Protocol for Detection of Esterase-Producing Bacteria on Agar Plates

This protocol describes how to incorporate this compound into a culture medium for the visual screening of bacterial colonies.

Materials:

-

Bacteriological growth medium (e.g., Tryptic Soy Agar)

-

This compound stock solution (10 mg/mL in DMF)

-

Petri dishes

-

Bacterial cultures to be tested

Procedure:

-

Media Preparation:

-

Prepare the desired bacteriological agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the medium to 45-50°C in a water bath.

-

Aseptically add the this compound stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the supplemented agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Streak the bacterial cultures onto the surface of the agar plates.

-

-

Incubation:

-

Incubate the plates under the appropriate conditions (temperature and time) for the growth of the bacteria.

-

-

Observation:

-

Examine the plates for bacterial growth. Colonies of bacteria that produce esterases will hydrolyze the this compound, leading to the formation of a blue precipitate within and around the colonies. Esterase-negative colonies will remain their natural color.

-

Caption: Workflow for screening esterase-producing bacteria.

Conclusion

This compound has served as a valuable, albeit specialized, tool in the historical landscape of biochemical and cellular research. Its ability to form a distinct, insoluble blue product upon enzymatic cleavage by esterases has enabled researchers to visually identify and localize these enzymes in a variety of contexts, from tissue sections to microbial colonies. While newer and more sensitive fluorogenic substrates are now often favored, the simplicity and reliability of the chromogenic assay based on this compound ensure its continued relevance in specific applications. The protocols and principles outlined in this guide provide a solid foundation for researchers considering the use of this classic chromogenic substrate in their work.

Safety and Handling of 5-Bromo-1H-indol-3-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-1H-indol-3-yl acetate (CAS Number: 17357-14-1). The following sections detail the compound's properties, potential hazards, and recommended procedures for its safe use, storage, and disposal in a laboratory setting. This document is intended for use by trained professionals in the fields of chemical research and drug development.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C10H8BrNO2.[1] It is commonly used as a building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17357-14-1 | [1][2] |

| Molecular Formula | C10H8BrNO2 | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Appearance | White to Yellow Powder or crystals | [2] |

| Melting Point | 130-132°C | [2] |

| Purity | 96% | [2] |

Hazard Identification and Safety Precautions

Table 2: Hazard Identification

| Hazard | Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 | Warning |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Note: Hazard statements are based on available safety data sheets and may not be exhaustive.[2][3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3]

-

Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[3]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

Handle in a well-ventilated place, such as a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent electrostatic discharge.[3]

Storage

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

For long-term storage, keep in a dark place under an inert atmosphere at room temperature.[2]

Experimental Protocols: General Handling Procedure

The following is a general protocol for handling this compound in a research setting. This should be adapted based on the specific requirements of the experiment.

First-Aid Measures

In case of accidental exposure, follow these first-aid measures:

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable container for disposal.[5] Avoid generating dust.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this material via a licensed chemical destruction plant.[3] Do not allow the material to be released into the environment.[5]

Toxicological and Ecological Information

There is limited toxicological and ecological data available for this compound.

Table 4: Toxicological and Ecological Data

| Data Point | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[3] |

| Toxicity to Fish | No data available[3] |

| Toxicity to Daphnia | No data available[3] |

| Toxicity to Algae | No data available[3] |

| Persistence and Degradability | No data available[3] |

| Bioaccumulative Potential | No data available[3] |

| Mobility in Soil | No data available[3] |

Given the lack of data, this compound should be handled as a potentially hazardous substance.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified.

-

Chemical Stability: The compound is stable under recommended storage conditions.[5]

-

Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[5]

-

Incompatible Materials: Oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides, nitrogen oxides, and hydrogen bromide.

References

Spectroscopic Profile of 5-Bromo-1H-indol-3-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-1H-indol-3-yl acetate (CAS No: 17357-14-1), a key intermediate in various synthetic applications. This document compiles available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the characterization of this compound.

Spectroscopic Data

Due to the limited availability of a complete, published experimental dataset for this compound, the following tables present a combination of available physical data and predicted spectroscopic values. These predictions are derived from the analysis of structurally similar compounds, including 5-bromoindole and various indole acetate derivatives.

Physical Properties

| Property | Value | Reference |

| CAS Number | 17357-14-1 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 254.08 g/mol | [2][3] |

| Melting Point | 130-132 °C | [1] |

| Appearance | White to yellow powder or crystals | [1] |

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the indole ring protons and the acetate methyl group. The chemical shifts are influenced by the bromine substituent at the 5-position and the acetate group at the 3-position.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 8.1 - 8.3 | br s | - |

| H-2 | ~7.3 | d | ~2.0 |

| H-4 | ~7.6 | d | ~1.8 |

| H-6 | ~7.2 | dd | ~8.7, ~1.8 |

| H-7 | ~7.3 | d | ~8.7 |

| -OCOCH₃ | ~2.3 | s | - |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The bromine atom and the acetate group will cause characteristic shifts in the aromatic and heterocyclic regions.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~123 |

| C-3 | ~118 |

| C-3a | ~126 |

| C-4 | ~124 |

| C-5 | ~114 |

| C-6 | ~121 |

| C-7 | ~113 |

| C-7a | ~135 |

| -OCOCH₃ | ~169 |

| -OCOC H₃ | ~21 |

Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1250 - 1200 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio).

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 253/255 (1:1) | Molecular ion |

| [M-CH₂CO]⁺ | 211/213 (1:1) | Loss of ketene |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected prior to running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1H-indol-3-yl acetate in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 5-Bromo-1H-indol-3-yl acetate as a versatile chromogenic substrate for the detection and quantification of esterase and cholinesterase activity. This compound is particularly valuable for histochemical staining and for in vitro enzyme assays, including high-throughput screening of potential enzyme inhibitors.

Principle of the Assay

The enzymatic assay using this compound is based on a two-step reaction. First, an esterase or cholinesterase catalyzes the hydrolysis of the acetate group from the this compound substrate. This reaction releases 5-bromo-1H-indol-3-ol (5-bromoindoxyl). In the second step, 5-bromoindoxyl undergoes rapid oxidation in the presence of an oxidizing agent (such as atmospheric oxygen or a catalyst like potassium ferricyanide), leading to the dimerization and formation of an intensely colored, water-insoluble blue to purple precipitate, 5,5'-dibromo-indigo. The rate of formation of this colored product is directly proportional to the enzyme activity.

Applications

-

Histochemical Localization of Esterase Activity: This substrate is widely used to visualize the localization of non-specific esterases in tissue sections. The resulting insoluble colored precipitate provides a precise deposition at the site of enzyme activity.

-

Quantitative Assay of Esterase and Cholinesterase Activity: In a microplate format, the rate of color formation can be measured spectrophotometrically to determine the enzyme activity in solutions, cell lysates, or purified enzyme preparations.

-

High-Throughput Screening (HTS) for Enzyme Inhibitors: The assay is adaptable for HTS platforms to screen compound libraries for potential inhibitors of acetylcholinesterase (AChE), a key target in the drug discovery for Alzheimer's disease and other neurological disorders.

Quantitative Data Summary

While specific kinetic parameters for this compound are not extensively reported, the following table summarizes typical experimental conditions and expected results based on related indoxyl substrates and general esterase/cholinesterase assays.

| Parameter | Value/Range | Enzyme Source | Assay Type | Notes |

| Substrate Concentration | 1 - 5 mM | Various Tissues, Purified Esterases | Histochemistry | Higher concentrations may be needed depending on enzyme activity. |

| 0.1 - 2 mM | Acetylcholinesterase (AChE) | Microplate Assay | Optimal concentration should be determined empirically. | |

| pH Optimum | ~5.0 | Various Tissues | Histochemistry | This differs from other substrates like α-naphthyl acetate. |

| 7.0 - 8.0 | Acetylcholinesterase (AChE) | Microplate Assay | A neutral to slightly alkaline pH is generally optimal for AChE. | |

| Wavelength (λmax) | 595 - 650 nm | - | Microplate Assay | For absorbance measurement of the 5,5'-dibromo-indigo product. |

| Km (for Indoxylacetate) | 3.21 x 10⁻³ mol/L | Electric Eel AChE | Spectrophotometric Assay | Data for the non-brominated analog. |

| Vmax (for Indoxylacetate) | 7.71 x 10⁻⁸ kat | Electric Eel AChE | Spectrophotometric Assay | Data for the non-brominated analog. |

Experimental Protocols

Protocol 1: Microplate-Based Assay for Acetylcholinesterase (AChE) Activity and Inhibition

This protocol is designed for a 96-well microplate format and can be adapted for screening potential AChE inhibitors.

Materials:

-

This compound

-

Human recombinant Acetylcholinesterase (AChE) or other enzyme source

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Substrate Solvent: Dimethyl sulfoxide (DMSO) or Ethanol

-

Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (10 mM in Assay Buffer)

-

Test compounds (for inhibition assay)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in the chosen solvent to a concentration of 100 mM.

-

Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2 mM).

-

Prepare Enzyme Solution: Dilute the AChE stock solution in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Assay Setup:

-

For Activity Measurement: To each well, add 50 µL of Assay Buffer and 50 µL of the enzyme solution.

-

For Inhibition Assay: To each well, add 40 µL of Assay Buffer, 10 µL of the test compound at various concentrations (or vehicle control), and 50 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

-

Initiate the Reaction: Add 100 µL of the working substrate solution to each well.

-

Develop Color: Add 10 µL of 10 mM Potassium Ferricyanide solution to each well to facilitate the oxidative dimerization.

-

Measure Absorbance: Immediately begin reading the absorbance at 600 nm every minute for 15-30 minutes at a controlled temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). For inhibition assays, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Histochemical Staining for Non-Specific Esterase Activity

This protocol is suitable for frozen tissue sections.

Materials:

-

Frozen tissue sections (5-10 µm)

-

Fixative: Cold acetone or a mixture of citrate-acetone-formaldehyde

-

Incubation Buffer: 0.1 M Phosphate buffer, pH 5.0

-

Substrate Solution: Dissolve 2-5 mg of this compound in 0.5 mL of ethanol and add to 50 mL of Incubation Buffer.

-

Oxidizing Solution: 0.05 M Potassium Ferricyanide and 0.05 M Potassium Ferrocyanide in Incubation Buffer.

-

Nuclear Counterstain (optional): e.g., Nuclear Fast Red

-

Mounting Medium: Aqueous mounting medium

Procedure:

-

Tissue Preparation: Cut frozen sections and mount them on glass slides.

-

Fixation: Fix the sections in cold fixative for 30-60 seconds.

-

Rinsing: Rinse the slides thoroughly in distilled water.

-

Incubation: Incubate the slides in the Substrate Solution mixed with an equal volume of the Oxidizing Solution for 15-60 minutes at 37°C, or until the desired color intensity is achieved.

-

Washing: Wash the slides in distilled water.

-

Counterstaining (Optional): If desired, counterstain the nuclei with a suitable stain.

-

Mounting: Mount the coverslips using an aqueous mounting medium.

-

Microscopy: Examine the slides under a light microscope. Sites of esterase activity will appear as a blue to purple precipitate.

Application in Drug Development: Targeting Cholinergic Signaling

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] By inhibiting AChE, these drugs increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in the disease.[1][2][3] The assay described in Protocol 1 can be effectively used in the early stages of drug discovery to screen for novel AChE inhibitors.

References

Application of 5-Bromo-1H-indol-3-yl Acetate in Microbiology: A Guide for Researchers

Application Notes

Introduction

5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate utilized in microbiology for the detection of esterase activity in various microorganisms. As a member of the indolyl family of substrates, its application provides a visual method for identifying and differentiating bacteria and fungi based on their enzymatic capabilities. When a microorganism produces esterase enzymes, it cleaves the acetate group from the 5-bromo-1H-indol-3-yl moiety. The resulting 5-bromo-indoxyl molecule undergoes oxidative dimerization in the presence of oxygen to form a water-insoluble, colored precipitate, typically blue to purple, at the site of colonial growth. This localized color formation allows for the direct visual identification of esterase-producing colonies on solid culture media.

Principle of Detection

The detection method is based on a two-step enzymatic and chemical reaction. Initially, microbial esterases hydrolyze the colorless this compound substrate. This enzymatic cleavage releases acetic acid and 5-bromo-indoxyl. Subsequently, the liberated 5-bromo-indoxyl molecules undergo spontaneous oxidation and dimerization in the presence of atmospheric oxygen, forming 5,5'-dibromo-indigo, a intensely colored, insoluble dye. The distinct color of the precipitate allows for straightforward differentiation of esterase-positive and esterase-negative colonies.

Applications in Microbiology

The primary application of this compound in microbiology is as a component of chromogenic culture media for the following purposes:

-

Presumptive Identification: It serves as a valuable tool for the presumptive identification of microorganisms that produce esterase enzymes.

-

Differentiation of Species: The presence or absence of esterase activity can be a key characteristic for differentiating between various bacterial and fungal species.

-

Enzyme Screening: It can be employed in screening environmental or clinical isolates for the presence of novel esterase activities.

-

Research and Drug Development: In drug development, it can be used to study the inhibition of microbial esterases, which may be targets for novel antimicrobial agents.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides expected results for common microorganisms based on the known esterase and lipase activity profiles, adapted from data for the analogous substrate, 5-Bromo-6-chloro-1H-indol-3-yl palmitate.[1] Researchers should validate these findings for this compound.

| Microorganism | Expected Esterase Activity | Expected Colony Color |

| Staphylococcus aureus | Positive | Blue to Purple |

| Pseudomonas aeruginosa | Positive | Blue to Purple |

| Bacillus cereus | Positive | Blue to Purple |

| Candida albicans | Positive | Blue to Purple |

| Aspergillus niger | Positive | Blue to Purple |

| Escherichia coli | Negative | Colorless / Off-white |

| Streptococcus pyogenes | Negative | Colorless / Off-white |

Note: Actual results may exhibit strain-to-strain variability and can be influenced by specific culture conditions.

Experimental Protocols

The following protocols are adapted from established methods for similar indolyl-based chromogenic substrates and should be optimized for this compound in your specific application.[1]

Protocol 1: Preparation of Chromogenic Agar Plates

This protocol describes the preparation of a solid growth medium incorporating this compound for the detection of microbial esterase activity.

Materials:

-

Basal agar medium (e.g., Tryptic Soy Agar, Nutrient Agar)

-

This compound

-

Dimethylformamide (DMF)

-

Sterile Petri dishes

-

Autoclave

-

Water bath

Procedure:

-

Prepare the basal agar medium according to the manufacturer's instructions.

-

Sterilize the medium by autoclaving and then cool it to 45-50°C in a water bath.

-

Prepare a stock solution of this compound by dissolving it in a minimal amount of DMF. A typical stock concentration is 10-20 mg/mL.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix thoroughly by gentle swirling to avoid the formation of bubbles.

-

Pour the chromogenic agar into sterile Petri dishes (approximately 20-25 mL per plate).

-

Allow the plates to solidify at room temperature.

-

Store the plates in the dark at 2-8°C until use.

Protocol 2: Inoculation and Incubation

This protocol outlines the procedure for inoculating the prepared chromogenic agar plates with microbial samples.

Procedure:

-

Label the chromogenic agar plates with the relevant sample information.

-

Using a sterile inoculating loop or spreader, streak or spread the microbial sample onto the surface of the agar.

-

Incubate the plates under conditions appropriate for the target microorganism (e.g., 35-37°C for 24-48 hours for most bacteria).

-

Following incubation, observe the plates for colony growth and the development of color. Esterase-positive colonies will appear blue to purple, while esterase-negative colonies will remain colorless or their natural color.

Visualizations

Caption: Enzymatic cleavage of this compound.

Caption: Experimental workflow for esterase activity detection.

References

Application Notes and Protocols for the Detection of Specific Esterases with 5-Bromo-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate utilized for the detection of esterase activity. Its application is particularly prominent in histochemistry for the in situ localization of non-specific esterases. The enzymatic cleavage of the acetate group from the indoxyl moiety by esterases, followed by an oxidative dimerization, results in the formation of a water-insoluble, blue indigo precipitate (5,5'-dibromo-indigo) at the site of enzymatic activity. This distinct colorimetric endpoint allows for the visualization of esterase-rich cells and tissues. While historically used for qualitative assessments, with appropriate methodologies, this substrate can be adapted for quantitative analysis of esterase activity, which is of significant interest in drug development for studying the metabolism of ester-containing drugs and for screening for esterase inhibitors.

Carboxylesterases (CEs), in particular, are a major class of esterases involved in the hydrolysis of a wide range of xenobiotics, including many prodrugs that are administered as esters to improve their bioavailability. Human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2) are the two major forms found in the liver and intestines, respectively, and play a crucial role in the activation and detoxification of numerous therapeutic agents. Therefore, assays to determine the activity of these enzymes are vital in preclinical drug development.

Principle of Detection

The detection of esterase activity using this compound is a two-step process. First, an esterase enzyme hydrolyzes the ester bond of the substrate, releasing 5-bromoindoxyl. Subsequently, in the presence of an oxidizing agent (such as atmospheric oxygen or a catalyst like potassium ferricyanide), two molecules of the unstable 5-bromoindoxyl undergo oxidative dimerization to form the intensely colored and insoluble 5,5'-dibromo-indigo precipitate.

Data Presentation: Quantitative Analysis of Esterase Activity

While specific kinetic data for this compound with various human esterases is not extensively available in the literature, the following tables illustrate how such quantitative data would be presented. This data is crucial for comparing the substrate specificity of different esterases and for evaluating the potency of potential inhibitors.

Table 1: Hypothetical Kinetic Parameters of Human Carboxylesterases with this compound

| Enzyme | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| Human Carboxylesterase 1 (hCE-1) | 150 | 850 | 9.4 x 104 |

| Human Carboxylesterase 2 (hCE-2) | 250 | 600 | 4.0 x 104 |

| Porcine Liver Esterase (PLE) | 100 | 1200 | 2.0 x 105 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical IC50 Values of Known Esterase Inhibitors against Porcine Liver Esterase (PLE) using this compound

| Inhibitor | IC50 (µM) | Type of Inhibition |

| Bis(p-nitrophenyl) phosphate (BNPP) | 15 | Irreversible |

| Diisopropyl fluorophosphate (DFP) | 5 | Irreversible (Serine hydrolase inhibitor) |

| Eserine (Physostigmine) | 50 | Reversible (Cholinesterase inhibitor with some off-target effects) |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Histochemical Staining of Esterases in Cultured Cells

This protocol provides a method for the qualitative localization of esterase activity in adherent cell cultures.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Potassium ferricyanide (K3[Fe(CN)6])

-

Potassium ferrocyanide (K4[Fe(CN)6])

-

Magnesium chloride (MgCl2)

-

Nuclear Fast Red (for counterstaining)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the fixed cells three times with PBS for 5 minutes each.

-

Prepare the staining solution immediately before use:

-

Dissolve 5 mg of this compound in 0.5 mL of DMF.

-

In a separate tube, prepare 10 mL of PBS containing 1 mM potassium ferricyanide, 1 mM potassium ferrocyanide, and 2 mM MgCl2.

-

Add the substrate solution dropwise to the PBS solution while vortexing to create the final staining solution.

-

-

Incubate the fixed cells with the staining solution for 30-60 minutes at 37°C, or until a blue color develops. Protect from light.

-

Stop the reaction by washing the cells three times with PBS.

-

(Optional) Counterstain the nuclei with Nuclear Fast Red for 5 minutes.

-

Wash with distilled water.

-

Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear with xylene.

-

Mount the coverslips onto microscope slides using a permanent mounting medium.

-

Visualize under a light microscope. Sites of esterase activity will appear as blue deposits.

Protocol 2: Quantitative Spectrophotometric Assay of Esterase Activity in Cell Lysates (Hypothetical)

This protocol outlines a generalized method for quantifying esterase activity in cell or tissue lysates by solubilizing the indigo product. Note: This protocol is based on established principles of colorimetric assays and requires optimization for specific applications.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA assay)

-

Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)

-

Potassium ferricyanide

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Cell Lysate:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard protein assay.

-

-

Enzymatic Reaction:

-

Prepare a stock solution of this compound in DMF or DMSO.

-

In a 96-well microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

Add reaction buffer to bring the volume to 100 µL.

-

Initiate the reaction by adding the this compound substrate to a final concentration of 1-5 mM. Also, add potassium ferricyanide to a final concentration of 1 mM to facilitate oxidation.

-

Include a no-enzyme control (lysate buffer instead of lysate) to measure background substrate hydrolysis.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Solubilization and Measurement:

-

Stop the reaction and solubilize the formed indigo precipitate by adding 100 µL of DMSO to each well.

-

Mix thoroughly to ensure complete dissolution of the blue product.

-

Measure the absorbance of the solubilized indigo at a wavelength of approximately 615 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from the absorbance of the sample wells.

-

Esterase activity can be expressed as the change in absorbance per minute per milligram of protein. For absolute quantification, a standard curve of purified indigo should be prepared.

-

Visualizations

Caption: Generalized pathway of ester prodrug activation by carboxylesterase.

Caption: Workflow for high-throughput screening of esterase inhibitors.

Application Notes and Protocols for Esterase Kinetics using 5-Bromo-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate utilized in the study of esterase activity. Esterases (EC 3.1.1.x) are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. The enzymatic hydrolysis of this compound by an esterase yields 5-bromo-1H-indol-3-ol, which upon exposure to air, oxidizes and dimerizes to form a blue, insoluble indigo dye (5,5'-dibromo-indigo). This distinct color change provides a convenient method for the qualitative and quantitative assessment of esterase activity. These application notes provide a comprehensive protocol for determining the kinetic parameters of esterase activity using this substrate, which is valuable for enzyme characterization, inhibitor screening, and drug development.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in this compound by an esterase. This reaction releases 5-bromo-1H-indol-3-ol and an acetate ion. The 5-bromo-1H-indol-3-ol is then rapidly oxidized by atmospheric oxygen to form the intensely colored 5,5'-dibromo-indigo precipitate. The rate of formation of this blue product can be monitored spectrophotometrically to determine the initial reaction velocity. By measuring the initial velocities at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme can be determined.

Data Presentation

As no specific kinetic data for the enzymatic hydrolysis of this compound by a particular esterase is readily available in the public domain, the following table is a template for presenting experimentally determined kinetic parameters. Researchers should populate this table with their own data.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| [Insert Enzyme Name] | This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Experimental Value] | [Experimental Value] |

Experimental Protocols

This protocol outlines the steps for determining the kinetic parameters of an esterase with this compound. Note: This is a generalized protocol and may require optimization for specific enzymes and experimental conditions.

Materials and Reagents

-

Esterase: Purified or as a crude extract.

-

This compound: High purity.

-

Buffer solution: e.g., Tris-HCl, Phosphate buffer. The optimal pH should be determined experimentally for the specific esterase.

-

Solvent for substrate: e.g., Dimethyl sulfoxide (DMSO) or ethanol, as the substrate has low aqueous solubility.

-

Microplate reader or spectrophotometer: Capable of measuring absorbance at a wavelength corresponding to the blue product (typically around 615 nm, but should be confirmed by a spectral scan).

-

96-well microplates or cuvettes.

-

Standard laboratory equipment: Pipettes, tubes, etc.

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the esterase in a suitable buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over a reasonable time course.

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in a minimal amount of an organic solvent like DMSO. For example, a 100 mM stock solution.

-

Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.1x to 10x the expected Km). The final concentration of the organic solvent should be kept constant across all substrate concentrations and should be low enough (typically <1%) to not affect enzyme activity.

Assay Procedure

-

Determine the Optimal Wavelength:

-

Perform an enzymatic reaction with a high concentration of the substrate.

-

After the blue color has developed, scan the absorbance of the product from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent measurements.

-

-

Enzyme Titration:

-

To determine the appropriate enzyme concentration, perform the assay with a fixed, saturating concentration of the substrate and varying concentrations of the enzyme.

-

Choose an enzyme concentration that results in a linear increase in absorbance for at least 5-10 minutes.

-

-

Kinetic Measurements:

-

Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:

-

Assay buffer

-

A specific concentration of this compound

-

-

Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.

-

Pre-incubate the plate/cuvettes at the desired temperature.

-

Initiate the reaction by adding the pre-determined optimal concentration of the esterase to each well/cuvette.

-

Immediately start monitoring the increase in absorbance at the determined λmax over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer.

-

Data Analysis

-

Calculate Initial Velocities (v₀):

-

For each substrate concentration, plot absorbance versus time.

-

The initial velocity (v₀) is the initial linear slope of this curve.

-

Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (v₀ = slope / (ε * l)), where ε is the molar extinction coefficient of the blue product and l is the path length. The extinction coefficient of the 5,5'-dibromo-indigo product must be determined experimentally.

-

-

Determine Km and Vmax:

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually estimate Km and Vmax.[1]

-

Visualizations

Enzymatic Reaction of Esterase with this compound

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for Esterase Kinetics

Caption: Workflow for determining esterase kinetic parameters.

References

Quantitative Analysis of Esterase Activity Using 5-Bromo-1H-indol-3-yl Acetate

Application Note

Introduction

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. The quantitative analysis of esterase activity is fundamental in various research fields, including biochemistry, pharmacology, and diagnostics. A common method for this analysis involves the use of chromogenic substrates that release a colored product upon enzymatic hydrolysis. 5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate that, upon cleavage by esterases, produces 5-bromo-1H-indol-3-ol (5-bromoindoxyl). In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an intensely colored, insoluble blue precipitate, 5,5'-dibromoindigo. The amount of this colored product can be quantified spectrophotometrically after solubilization, providing a measure of esterase activity.

This application note provides a detailed protocol for the quantitative analysis of esterase activity using this compound. The method is suitable for purified enzyme preparations and cell lysates and can be adapted for high-throughput screening in a microplate format.

Principle of the Assay